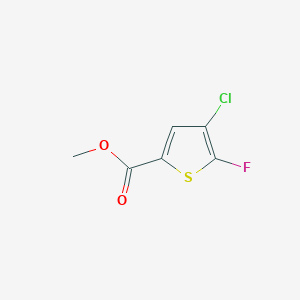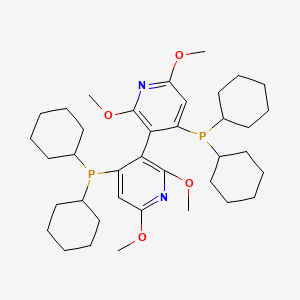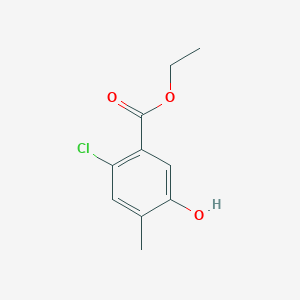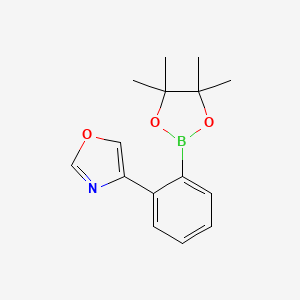
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate typically involves the esterification of 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors also allows for more efficient heat and mass transfer, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 3-(Boc-amino)-2-(4-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanol.
Aplicaciones Científicas De Investigación
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is primarily related to its ability to undergo various chemical transformations. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can also undergo further functionalization. These transformations make the compound a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(Boc-amino)-2-phenylpropanoate: Lacks the chlorine substituent on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-methylphenyl)propanoate: Contains a methyl group instead of a chlorine atom on the phenyl ring.
Methyl 3-(Boc-amino)-2-(4-fluorophenyl)propanoate: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine substituent on the phenyl ring, which can influence the compound’s reactivity and interactions with other molecules. This chlorine atom can participate in various halogen bonding interactions, making the compound useful in the design of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C15H20ClNO4 |
|---|---|
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
methyl 2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-9-12(13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |
Clave InChI |
LDMSKBHUERDESF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)


![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)




![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)



